molecular formula C21H21N3O3 B11388019 N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11388019
M. Wt: 363.4 g/mol
InChI Key: LKRPRLKLJNUQHH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazine ring, a carboxamide group, and substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the intermediate compound with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide
  • N-(3,4-dimethylphenyl)-N-[(E)-(4-ethoxyphenyl)methylidene]amine

Uniqueness

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-4-27-18-9-7-17(8-10-18)24-12-11-19(25)20(23-24)21(26)22-16-6-5-14(2)15(3)13-16/h5-13H,4H2,1-3H3,(H,22,26)

InChI Key

LKRPRLKLJNUQHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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